molecular formula C17H13NO3S B5744955 N-(2-naphthylsulfonyl)benzamide

N-(2-naphthylsulfonyl)benzamide

Cat. No.: B5744955
M. Wt: 311.4 g/mol
InChI Key: KAHWLPGWHNTGGJ-UHFFFAOYSA-N
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Description

N-(2-naphthylsulfonyl)benzamide is a chemical compound that belongs to the class of N-substituted benzamides. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound is characterized by the presence of a naphthylsulfonyl group attached to the benzamide moiety, which imparts unique chemical and biological properties to the compound.

Properties

IUPAC Name

N-naphthalen-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3S/c19-17(14-7-2-1-3-8-14)18-22(20,21)16-11-10-13-6-4-5-9-15(13)12-16/h1-12H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHWLPGWHNTGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-naphthylsulfonyl)benzamide typically involves the condensation of 2-naphthylsulfonyl chloride with benzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, can also be employed to facilitate the reaction under milder conditions and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-(2-naphthylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-naphthylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound has been shown to inhibit the activity of histone deacetylases, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes. This results in the induction of apoptosis in cancer cells. Additionally, the compound can inhibit the activation of nuclear factor kappa B, a transcription factor involved in inflammation and cancer progression .

Comparison with Similar Compounds

N-(2-naphthylsulfonyl)benzamide can be compared with other N-substituted benzamides, such as:

  • N-(4-chlorophenylsulfonyl)benzamide
  • N-(2-methylphenylsulfonyl)benzamide
  • N-(2-hydroxyphenylsulfonyl)benzamide

Uniqueness: this compound is unique due to the presence of the naphthylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets and increases its potential therapeutic applications .

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